molecular formula C16H9N3O3S2 B11349807 2-oxo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2H-chromene-3-carboxamide

2-oxo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2H-chromene-3-carboxamide

Cat. No.: B11349807
M. Wt: 355.4 g/mol
InChI Key: WLRJTESIQOZBHG-UHFFFAOYSA-N
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Description

2-oxo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a thiadiazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the chromene core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization. The thiadiazole ring can be introduced via the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative. The final step involves coupling the thiadiazole derivative with the chromene core under suitable conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-oxo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2H-chromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The thiadiazole ring and thiophene moiety are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(thiophen-2-yl)ethyl-4H-chromen-4-one
  • N-methyl-3-oxo-3-(thiophen-2-yl)propanamide
  • 3-oxo-3-(2-thienyl)propanenitrile

Uniqueness

2-oxo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2H-chromene-3-carboxamide is unique due to the combination of its chromene core, thiadiazole ring, and thiophene moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C16H9N3O3S2

Molecular Weight

355.4 g/mol

IUPAC Name

2-oxo-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)chromene-3-carboxamide

InChI

InChI=1S/C16H9N3O3S2/c20-14(10-8-9-4-1-2-5-11(9)22-15(10)21)18-16-17-13(19-24-16)12-6-3-7-23-12/h1-8H,(H,17,18,19,20)

InChI Key

WLRJTESIQOZBHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC(=NS3)C4=CC=CS4

Origin of Product

United States

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